4-butyl-N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide
Description
This compound is a structurally complex small molecule featuring a thieno[3,4-c]pyrazole core substituted with a 2,3-dimethylphenyl group at position 2 and a 4-butylcyclohexanecarboxamide moiety at position 2. The 4-butylcyclohexane substituent contributes to lipophilicity, which may influence membrane permeability and pharmacokinetic properties.
Properties
IUPAC Name |
4-butyl-N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O2S/c1-4-5-8-18-10-12-19(13-11-18)24(28)25-23-20-14-30(29)15-21(20)26-27(23)22-9-6-7-16(2)17(22)3/h6-7,9,18-19H,4-5,8,10-15H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIASSRTGBQULU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=C3CS(=O)CC3=NN2C4=CC=CC(=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Classification
The compound is a thieno[3,4-c]pyrazole derivative, which is known for its diverse biological activities. Thieno[3,4-c]pyrazoles often exhibit pharmacological properties such as anti-inflammatory, analgesic, and anticancer effects. The presence of a cyclohexanecarboxamide moiety may contribute to its interaction with biological targets.
While specific mechanisms for the compound are not documented, similar compounds typically act through:
- Enzyme Inhibition : Many thieno[3,4-c]pyrazoles inhibit specific enzymes involved in disease pathways, such as kinases or phosphodiesterases.
- Receptor Modulation : They may interact with various receptors (e.g., G-protein coupled receptors) to exert their effects.
- Cell Cycle Regulation : Compounds in this class often induce cell cycle arrest and apoptosis in cancer cells.
Biological Activity Profiles
The biological activities of thieno[3,4-c]pyrazoles can be summarized as follows:
| Activity Type | Description | Examples of Similar Compounds |
|---|---|---|
| Anticancer | Induction of apoptosis and cell cycle arrest | Thieno[3,4-c]pyrazole derivatives |
| Anti-inflammatory | Reduction of inflammatory cytokines | Various thieno derivatives |
| Antimicrobial | Inhibition of bacterial growth | Related pyrazole compounds |
| Analgesic | Pain relief through central nervous system pathways | Similar structural analogs |
Case Studies and Research Findings
- Anticancer Activity : Research has shown that thieno[3,4-c]pyrazoles can inhibit cancer cell proliferation. For instance, studies on similar compounds have demonstrated their ability to induce apoptosis in breast and lung cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.
- Anti-inflammatory Effects : A study published in Journal of Medicinal Chemistry indicated that thieno[3,4-c]pyrazole derivatives reduced the levels of pro-inflammatory cytokines (e.g., TNF-alpha) in vitro and in vivo models.
- Antimicrobial Properties : Some thieno[3,4-c]pyrazole compounds have shown significant activity against Gram-positive and Gram-negative bacteria. Their mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.
Pharmacokinetics
The pharmacokinetic profile of similar compounds suggests that they generally have:
- Good Oral Bioavailability : Many derivatives exhibit favorable absorption characteristics.
- Metabolism : Typically metabolized by liver enzymes with potential for drug-drug interactions.
- Excretion : Primarily renal excretion; however, specifics for the compound require further investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-butyl-N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide with structurally related compounds from the provided evidence:
*Calculated using fragment-based methods (e.g., XLogP3).
Key Findings:
Substituent Effects on Lipophilicity: The 4-butyl group in the target compound increases hydrophobicity compared to the methoxy-substituted analog (CAS 958587-50-3). This aligns with trends in drug design where alkyl chains enhance passive diffusion but may require formulation optimization for solubility .
Electronic and Steric Comparisons :
- The 5-oxido group in both the target compound and CAS 958587-50-3 creates a polar sulfoxide moiety, which could participate in hydrogen bonding or act as a metabolic liability .
- The absence of a butyl chain in CAS 958587-50-3 reduces steric hindrance, possibly favoring interactions with shallower binding sites.
Tool-Based Analysis: SHELX (): Used for crystallographic refinement of similar compounds, suggesting the target’s structure could be resolved via X-ray diffraction.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
